molecular formula C11H13N3O5 B15139842 4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B15139842
M. Wt: 267.24 g/mol
InChI Key: LMPQMWCSENOFHW-MNYIIIIRSA-N
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Description

4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and sugar moieties.

    Formation of the Sugar Moiety: The sugar moiety is synthesized through a series of protection and deprotection steps to introduce the hydroxyl groups at specific positions.

    Coupling Reaction: The pyrimidine derivative is then coupled with the sugar moiety using a glycosylation reaction under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

    Final Deprotection: The final step involves deprotection of the hydroxyl groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

    Coupling Reactions: The ethynyl group can undergo coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can yield alcohols.

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • 4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2-one

Uniqueness

The presence of the ethynyl group in 4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one makes it unique compared to other similar compounds. This group enhances its reactivity and potential for forming diverse chemical bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11?/m1/s1

InChI Key

LMPQMWCSENOFHW-MNYIIIIRSA-N

Isomeric SMILES

C#CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O

Origin of Product

United States

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